(5-chloro-2-methyl-1H-indol-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone
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Overview
Description
The compound (5-chloro-2-methyl-1H-indol-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of an indole ring, a thiazole ring, and a diazepane ring, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-methyl-1H-indol-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone typically involves multi-step reactions starting from commercially available precursors. The process generally includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation of the indole ring can be achieved using reagents such as thionyl chloride and methyl iodide, respectively.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Coupling Reactions: The final step involves coupling the indole, thiazole, and diazepane rings through a series of condensation reactions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the diazepane ring, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, especially at the chlorine and methyl groups on the indole ring. Typical reagents include nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5-chloro-2-methyl-1H-indol-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique combination of functional groups allows it to interact with multiple molecular targets, making it a promising candidate for drug development. Studies have shown that it may have potential as an anticancer agent, an antimicrobial agent, and an anti-inflammatory agent.
Industry
In industry, the compound is used in the development of new materials and chemical processes. Its unique structure and reactivity make it a valuable component in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5-chloro-2-methyl-1H-indol-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone involves its interaction with various molecular targets. The indole ring is known to interact with enzymes and receptors, modulating their activity. The thiazole ring can interact with metal ions and other cofactors, influencing biochemical pathways. The diazepane ring can interact with proteins and nucleic acids, affecting their structure and function. Together, these interactions result in the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid derivatives: These compounds share the indole ring structure and exhibit similar biological activities.
Thiazole derivatives: These compounds share the thiazole ring structure and are known for their antimicrobial and anticancer properties.
Diazepane derivatives: These compounds share the diazepane ring structure and are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of (5-chloro-2-methyl-1H-indol-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone lies in its combination of three distinct functional groups: the indole ring, the thiazole ring, and the diazepane ring. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
(5-chloro-2-methyl-1H-indol-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4OS/c1-12-16(14-11-13(19)3-4-15(14)21-12)17(24)22-6-2-7-23(9-8-22)18-20-5-10-25-18/h3-5,10-11,21H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCCJMFLCCFTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)N3CCCN(CC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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